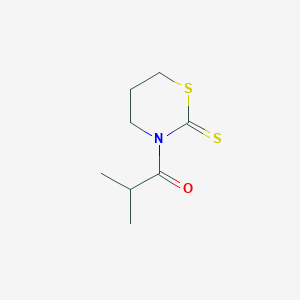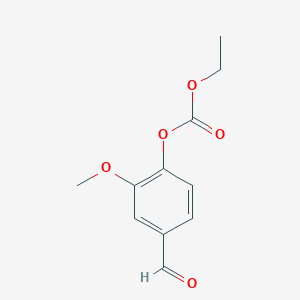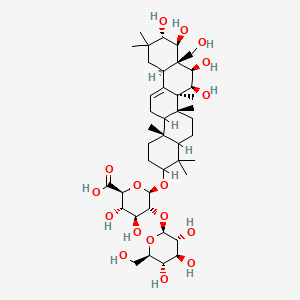![molecular formula C11H15NO4 B14336823 N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide CAS No. 103565-58-8](/img/no-structure.png)
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide is a compound with significant interest in various scientific fields It is known for its unique chemical structure, which includes both hydroxyl and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide typically involves the reaction of 3,4-dihydroxyphenethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 3,4-dihydroxyphenethylamine, acetic anhydride, pyridine.
Reaction Conditions: The reaction is typically carried out at room temperature with constant stirring.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers or esters, depending on the substituent used.
Applications De Recherche Scientifique
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes such as tyrosinase, where it inhibits the enzyme’s activity by binding to its active site. This inhibition can lead to a decrease in melanin production, making it a potential candidate for skin-whitening products.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(3,4-Dihydroxyphenyl)ethyl]octanamide:
N-[4-(Acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide: A compound with a similar phenolic structure but different substituents.
Uniqueness
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with enzymes and participate in various chemical reactions makes it a versatile compound in scientific research.
Propriétés
| 103565-58-8 | |
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide |
InChI |
InChI=1S/C11H15NO4/c1-7(13)12(2)6-11(16)8-3-4-9(14)10(15)5-8/h3-5,11,14-16H,6H2,1-2H3 |
Clé InChI |
LABXSGHUYGIMLS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CC(C1=CC(=C(C=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







